molecular formula C10H9ClO3 B13640784 Methyl 4-chloro-2,3-dihydrobenzofuran-2-carboxylate

Methyl 4-chloro-2,3-dihydrobenzofuran-2-carboxylate

Cat. No.: B13640784
M. Wt: 212.63 g/mol
InChI Key: MHUPADHGLBYOOR-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 4-position and a carboxylate ester group at the 2-position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods: Industrial production of benzofuran derivatives, including methyl 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylate, often utilizes scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow processes and the use of efficient catalysts to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methyl 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. These interactions can lead to the inhibition of key enzymes or receptors, resulting in the modulation of biological processes. For example, some benzofuran derivatives have been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Methyl 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of methyl 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

methyl 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H9ClO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-4,9H,5H2,1H3

InChI Key

MHUPADHGLBYOOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(O1)C=CC=C2Cl

Origin of Product

United States

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